Alternapyrone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

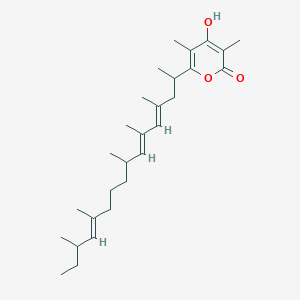

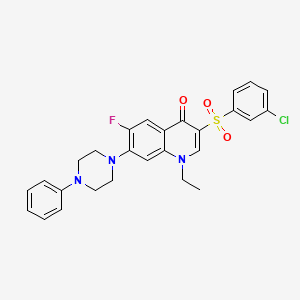

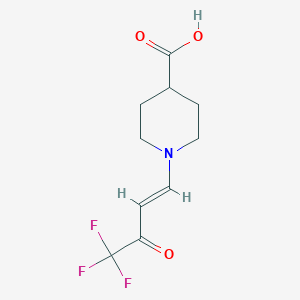

Alternapyrone is a highly methylated polyene α-pyrone . It is biosynthesized by a highly reducing polyketide synthase . The biosynthetic gene cluster for this compound B is found in Parastagonospora nodorum SN15 .

Synthesis Analysis

The synthesis of this compound involves a highly reducing polyketide synthase . Mutations of the catalytic dyad residues, H1578A/Q and E1604A, of the C-methyltransferase domain resulted in either significantly reduced or no production of this compound . This indicates the importance of C-methylation for this compound biosynthesis .

Molecular Structure Analysis

The molecular formula of this compound is C28H44O3 . It has a formal name of 6-[(3E,5E,11E)-1,3,5,7,11,13-hexamethyl-3,5,11-pentadecatrien-1-yl]-4-hydroxy-3,5-dimethyl-2H-pyran-2-one .

Chemical Reactions Analysis

The biosynthesis of this compound involves C-methylation . The importance of C-methylation for this compound biosynthesis is indicated by the significantly reduced or no production of this compound when mutations occur in the catalytic dyad residues of the C-methyltransferase domain .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C28H44O3 and a formula weight of 428.7 .

Wirkmechanismus

Target of Action

Alternapyrone is a highly methylated polyene α-pyrone biosynthesized by a highly reducing polyketide synthase . The primary target of this compound is the C-methyltransferase domain of the polyketide synthase . This domain plays a crucial role in the biosynthesis of this compound .

Mode of Action

This compound interacts with its target, the C-methyltransferase domain, through a process known as C-methylation . This interaction is so critical that mutations of the catalytic dyad residues, H1578A/Q and E1604A, of the C-methyltransferase domain resulted in either significantly reduced or no production of this compound . This indicates the importance of C-methylation for this compound biosynthesis .

Biochemical Pathways

This compound is a decaketide with octa-methylation from methionine on every C2 unit except the third unit . It is part of the gene cluster that mediates the biosynthesis of this compound derivatives . All the domains in the polyketide synthase alt5 are apparently involved in this compound synthesis .

Result of Action

The result of this compound’s action is the production of a highly methylated polyene α-pyrone . This compound is produced by a highly reducing polyketide synthase . The production of this compound is significantly reduced or even halted when mutations occur in the catalytic dyad residues of the C-methyltransferase domain .

Action Environment

The action of this compound is influenced by the genetic environment of the organism in which it is produced. For instance, the this compound polyketide synthase gene was amplified from genomic DNA of Menisporopsis theobromae BCC 4162 . This suggests that the genetic makeup of the organism plays a significant role in the production of this compound.

Eigenschaften

IUPAC Name |

4-hydroxy-3,5-dimethyl-6-[(4E,6E,12E)-4,6,8,12,14-pentamethylhexadeca-4,6,12-trien-2-yl]pyran-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-10-18(2)14-19(3)12-11-13-20(4)15-21(5)16-22(6)17-23(7)27-24(8)26(29)25(9)28(30)31-27/h14-16,18,20,23,29H,10-13,17H2,1-9H3/b19-14+,21-15+,22-16+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFTUJZLXSKBKE-NZDFSFLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=C(C)CCCC(C)C=C(C)C=C(C)CC(C)C1=C(C(=C(C(=O)O1)C)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)/C=C(\C)/CCCC(C)/C=C(\C)/C=C(\C)/CC(C)C1=C(C(=C(C(=O)O1)C)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid](/img/structure/B2900786.png)

![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B2900793.png)

![2-[8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2900794.png)

![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2900806.png)

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid](/img/structure/B2900807.png)